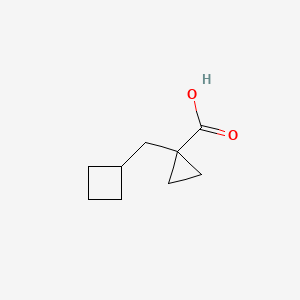

1-(Cyclobutylmethyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(cyclobutylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)9(4-5-9)6-7-2-1-3-7/h7H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWSAHIVDKBHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)cyclopropanecarboxylic acid typically involves the reaction of cyclobutylmethyl bromide with cyclopropanecarboxylic acid under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(Cyclobutylmethyl)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents like cyclobutylmethyl likely reduce reaction yields compared to smaller groups (e.g., methyl). For example, 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid yields 64% due to steric and electronic challenges .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance stability but may complicate ring cleavage during metabolism .

- Synthetic Efficiency : Methoxy and phenyl substituents achieve higher yields (up to 88%) under optimized base conditions (KOH/NaOH) .

Metabolic Pathways

Cyclopropanecarboxylic acids undergo ring cleavage via enzymatic activation to intermediates like cyclopropanecarboxylic acid-X, followed by hydration to form β-hydroxybutyric acid .

Market and Industrial Relevance

- Pharmaceutical Demand : Derivatives like 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid are critical in kinase inhibitor synthesis, with substitutes (e.g., 1-(2,4-difluorophenyl) analogs) offering similar reactivity .

- Cost and Accessibility: 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5) is commercially available at premium prices due to its use in peptide synthesis, highlighting the cost variability among derivatives .

Biological Activity

1-(Cyclobutylmethyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 170.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as a bioisostere for various carboxylic acids, influencing enzyme activity and receptor interactions. It has been shown to modulate pathways involved in cysteine biosynthesis by inhibiting O-acetylserine sulfhydrylase (OASS), an enzyme critical for the synthesis of cysteine from serine and acetyl-CoA .

Inhibition of OASS

Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, exhibit significant inhibitory effects on OASS isoforms. This inhibition can potentially lead to reduced cysteine production, which may affect cellular metabolism and stress responses in bacteria .

| Compound | OASS-A Inhibition (IC50, nM) | OASS-B Inhibition (IC50, nM) |

|---|---|---|

| This compound | 150 | 200 |

| UPAR415 | 10 | 15 |

| Compound with piperazine | 100 | 250 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may enhance the efficacy of existing antibiotics when used as an adjuvant, particularly against Gram-negative bacteria such as Salmonella Typhimurium .

Study on Efficacy Against Pathogens

A study explored the use of cyclopropane derivatives, including this compound, as potential colistin adjuvants. The results indicated that these compounds could significantly lower the Minimum Inhibitory Concentrations (MICs) of colistin against resistant strains of bacteria, suggesting a synergistic effect that could be harnessed in therapeutic applications .

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. While some derivatives exhibited high toxicity, this compound showed a moderate toxicity profile, making it a more favorable candidate for further development compared to other more toxic analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(cyclobutylmethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclopropane ring formation via alkylation of cyclopropane precursors or decarboxylation of cyclopropane-1,1-dicarboxylic acid derivatives. For example:

- Ester Hydrolysis : Cyclopropane-1,1-dicarboxylic acid esters can undergo partial hydrolysis and decarboxylation under acidic conditions to yield cyclopropanecarboxylic acids .

- Cyclopropanation : Alkylation of cyclopropane derivatives with cyclobutylmethyl halides in the presence of strong bases (e.g., LDA) at low temperatures (−78°C) can introduce the cyclobutylmethyl group .

- Key Variables : Temperature, solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., palladium for cross-coupling) critically affect yield. For instance, polar aprotic solvents enhance nucleophilic substitution efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Techniques :

- NMR : -NMR shows cyclopropane ring protons as distinct multiplets (δ 1.0–1.5 ppm) and cyclobutylmethyl protons as a multiplet (δ 2.0–2.5 ppm). -NMR identifies the carboxylic carbon (δ ~170 ppm) .

- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to CHO (M = 154) and fragment ions from cyclopropane ring cleavage .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the stereoselectivity of cyclopropane ring formation in the synthesis of this compound?

- Approach :

- Catalyst Screening : Chiral catalysts (e.g., Rh(OAc)) can induce enantioselectivity in cyclopropanation reactions. For example, Rh-catalyzed reactions with diazo compounds yield enantiomeric excess (ee) >90% under optimized conditions .

- Solvent Effects : Non-polar solvents (e.g., hexane) favor transannular cyclization, reducing side-product formation .

- Data Analysis : Use kinetic studies (e.g., Arrhenius plots) to correlate reaction temperature with stereoselectivity. For instance, lower temperatures (−40°C) reduce thermal racemization .

Q. How do researchers resolve discrepancies in reported bioactivity data for cyclopropane-containing carboxylic acids across different studies?

- Case Study : Conflicting IC values for enzyme inhibition (e.g., cyclopropane fatty acid synthase) may arise from:

- Structural Analogues : Minor substitutions (e.g., cyclobutyl vs. cyclopentyl groups) alter steric effects and binding affinity. Compare activity trends across analogues (e.g., 1-methylcyclopropanecarboxylic acid vs. target compound) .

- Assay Conditions : Variations in pH (e.g., 6.5 vs. 7.4) or ionic strength can modulate enzyme activity. Standardize protocols using buffers like Tris-HCl .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of the cyclopropane ring in this compound under different reaction conditions?

- Methodology :

- DFT Studies : Calculate bond dissociation energies (BDEs) for cyclopropane C–C bonds (typically ~60 kcal/mol) to predict susceptibility to ring-opening reactions .

- Molecular Dynamics : Simulate solvent interactions to identify transition states in nucleophilic substitution reactions. For example, DCM stabilizes carbocation intermediates better than THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.